Ergosta-5,24(28)-diene-3,7,16-triol

説明

Synthesis Analysis

The synthesis of ergosta-5,24(28)-diene-3,7,16-triol and its derivatives involves complex chemical processes. For instance, the synthesis of ergosta-5,7-diene-1α,3β-diol, a related compound, from 5α-ergost-7-en-3-one demonstrates the intricate steps involved in creating such steroidal structures, including methylation and epoxidation processes (Ahmad et al., 1978). Additionally, the synthesis of (22E, 24R)-5α-ergosta-2,22-dien-6-one, a key intermediate for preparing 24-epibrassinolide, highlights the potential of ergostane derivatives in synthesizing other biologically relevant molecules (Ferrer et al., 1990).

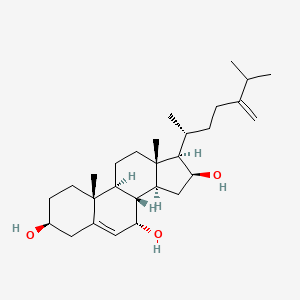

Molecular Structure Analysis

Ergostane steroids, including ergosta-5,24(28)-diene-3,7,16-triol, have been isolated and characterized from various natural sources, demonstrating the diversity of their molecular structures. For instance, ergosta-5,24(24′)-diene-3β,4β,20S-triol, an ergostane derivative, was isolated from Dysoxylum malabaricum, showcasing the structural complexity and variation within this class of compounds (Govindachari et al., 1997).

Chemical Reactions and Properties

The chemical properties of ergosta derivatives reveal their reactivity and potential for undergoing various chemical transformations. The photochemical reactions of ergosta-4,6,8(14),22-tetraen-3-one, for example, demonstrate the ability of these compounds to react with oxygen upon UV irradiation, forming a series of complex products (Tanaka et al., 1996). These reactions underscore the sensitivity of ergostane steroids to light and their potential for chemical modifications.

Physical Properties Analysis

While specific details on the physical properties of ergosta-5,24(28)-diene-3,7,16-triol are limited, the study of related ergostane-type steroids provides insight into their physical characteristics. The isolation and characterization of sterols from natural sources, including their melting points, solubility, and crystalline structures, contribute to understanding the physical properties of this class of compounds (Ishizuka et al., 1997).

Chemical Properties Analysis

The chemical properties of ergosta-5,24(28)-diene-3,7,16-triol and its analogs, such as reactivity towards different chemical reagents and the formation of derivatives through reactions with triazoline diones, highlight the versatility and chemical diversity of ergostane steroids. Improved methods for the synthesis of triazoline dione derivatives of ergosterol demonstrate the ongoing interest in modifying these compounds to explore their chemical properties and potential applications (Barton et al., 1983).

科学的研究の応用

Ergosta-5,24(28)-diene-3,7,16-triol was isolated from the leaves of Dysoxylum malabaricum, along with other ergostane derivatives (Govindachari, Kumari, & Suresh, 1997).

It was also identified among ergostane steroids isolated from Dysoxylum lukii, demonstrating the compound's occurrence in various plant species (Hu, Song, Shi, Mao, Chen, & Zhu, 2013).

Research on Hericum erinacens revealed the presence of ergosta-5,24(28)-diene-3,7,16-triol among other ergosterol derivatives, highlighting its occurrence in fungi as well as plants (Takaishi, Uda, Ohashi, Nakano, Murakami, & Tomimatsu, 1991).

A study on Trichilia Reticulata identified new ergostane steroids, including ergosta-5,24(28)-diene-3,7,16-triol, contributing to the chemical diversity of the species (Harding, Jacobs, Lewis, Mclean, & Reynolds, 2001).

Ergosta-5,24(28)-diene-3,7,16-triol was among the ergostane steroids isolated from the ethanol extract of Dysoxylum mollissimum, and these compounds exhibited modest selective inhibition for COX-1, indicating potential anti-inflammatory properties (Huang, Liu, Shi, Hu, & Han, 2019).

Its cytotoxic activities were investigated in a study on Dysoxylum pallens, indicating potential applications in cancer research (Wang, Zhang, Sun, Cao, Xiao, Shi, Xiao, Hu, & Xu, 2020).

特性

IUPAC Name |

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20+,21+,22+,23-,24+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFBMTZMSJDIO-LOCPLYNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosta-5,24(28)-diene-3,7,16-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1152085.png)

![[(1R,9S,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B1152088.png)

![6-[3-(4-Hydroxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]hexanoate](/img/structure/B1152098.png)